![molecular formula C10H12F3NO2 B3306153 [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine CAS No. 926224-98-8](/img/structure/B3306153.png)

[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine

Vue d'ensemble

Description

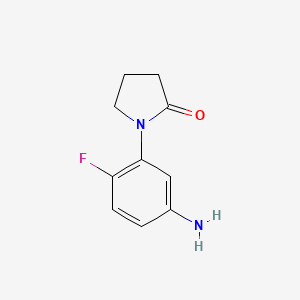

“[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 926224-98-8 . It has a molecular weight of 235.21 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12F3NO2/c1-15-9-4-7(5-14)2-3-8(9)16-6-10(11,12)13/h2-4H,5-6,14H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 235.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Photocytotoxicity and Cellular Imaging : Iron(III) complexes, including those with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been studied for their potential in cellular imaging and photocytotoxicity. These complexes show significant photocytotoxicity under red light, proving effective against various cell lines through apoptosis and reactive oxygen species generation (Basu et al., 2014).

Catalytic Applications : Derivatives like 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and used in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).

Antimicrobial Activities : Some derivatives, such as those involving 1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl methanamine, have been synthesized and evaluated for their antimicrobial properties, showing moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).

Transfer Hydrogenation Reactions : Research has been conducted on quinazoline-based ruthenium(II) complexes, where (4-Phenylquinazolin-2-yl)methanamine was synthesized and used for efficient transfer hydrogenation reactions, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).

Synthesis of Novel Schiff Bases : Novel Schiff bases of 3-aminomethyl pyridine have been synthesized for potential anticonvulsant applications. Some of these compounds have shown significant seizure protection (Pandey & Srivastava, 2011).

Enhanced Cellular Uptake and Photocytotoxicity : Iron(III) complexes of pyridoxal or salicylaldehyde Schiff bases with modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have shown enhanced cellular uptake and remarkable photocytotoxicity, particularly against cancer cells (Basu et al., 2015).

Safety and Hazards

The safety information for “[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine” indicates that it has the hazard statements H314 and H335 . This means that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 . These cover a range of safety measures including not breathing dust/fume/gas/mist/vapours/spray (P260), avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and washing thoroughly after handling (P264).

Propriétés

IUPAC Name |

[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-15-9-4-7(5-14)2-3-8(9)16-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMQIGOCZXUMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)phenyl]benzamide](/img/structure/B3306077.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B3306079.png)

amine](/img/structure/B3306082.png)

![6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306107.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline](/img/structure/B3306115.png)

![N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3306116.png)

![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)